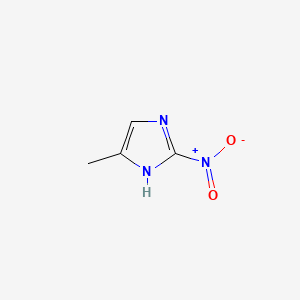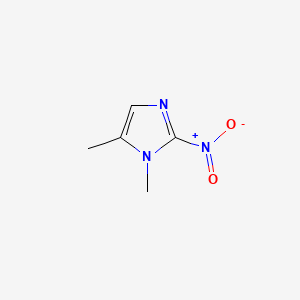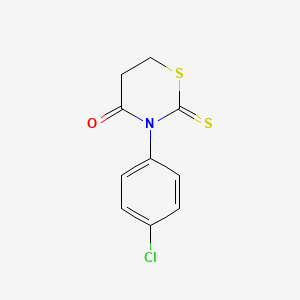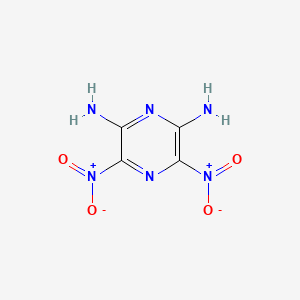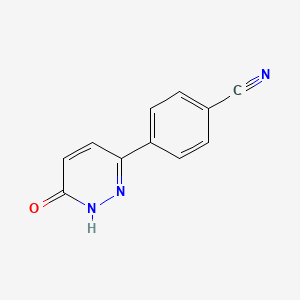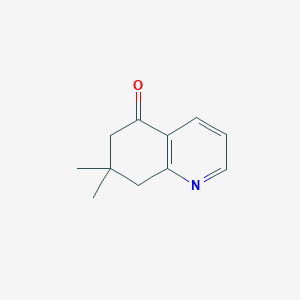
7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one
説明
7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as DMQ, is a heterocyclic compound that is widely used in scientific research. It is a derivative of quinoline and has a unique structure that makes it a valuable tool for studying various biological processes.
科学的研究の応用
Antioxidant Properties
7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives have been synthesized and shown to exhibit potent in vitro antioxidant activity. This was determined through a study involving a one-pot four-component condensation process, indicating potential applications in fields requiring antioxidant properties (Fındık, Ceylan, & Elmastaş, 2012).
Antitubercular Activity
Variants of the Bohlmann-Rahtz reaction were used to synthesize derivatives of this compound. These compounds were then evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some showing promising results as antitubercular agents (Kantevari et al., 2011).
Chemical Synthesis and Structural Analysis
There has been considerable interest in the synthesis and structural characterization of this compound derivatives. Studies have focused on their preparation through various chemical reactions and analyzing their molecular structures using techniques like X-ray crystallography (Huang & Hartmann, 1998); (Wang, Shi, & Tu, 2002); (Rudenko et al., 2013).
Applications in Polymerization
Research has explored the use of this compound in the polymerization process. For example, its derivatives have been used in the synthesis of nickel bromides, acting as catalysts for ethylene polymerization to produce polyethylene waxes (Huang et al., 2016).
Antibacterial Properties
Some derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antibacterial agents (Satish et al., 2016).
Fluorescence and Luminescence Properties
Some derivatives, particularly 10-dimethylamino derivatives, have been noted for their yellow color and luminescence in the visible region. This unique property may have implications for their use in materials science and imaging technologies (Pozharskii et al., 2016).
特性
IUPAC Name |
7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQELAXQGFKCONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=N2)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483862 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro-7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5220-63-3 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro-7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)
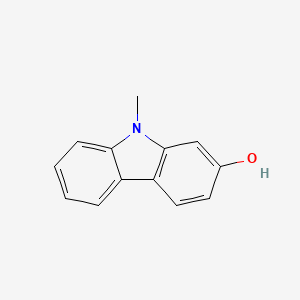
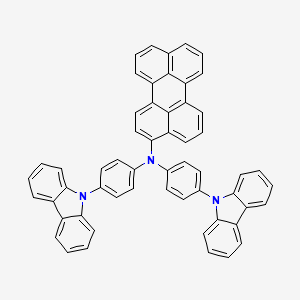
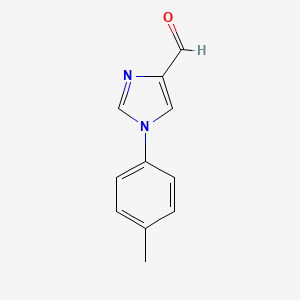
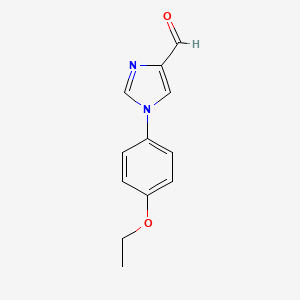

![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)
